Naphthalene-2-carbonyl fluoride
Overview
Description
Naphthalene-2-carbonyl fluoride is an organic compound with the molecular formula C11H7FO It is a derivative of naphthalene, where a carbonyl fluoride group is attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-carbonyl fluoride can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride, which is then treated with a fluoride source such as potassium fluoride to yield this compound . The reaction conditions typically involve the use of an aprotic solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-carbonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of corresponding esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form naphthalene-2-carboxylic acid and hydrogen fluoride.
Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding naphthalene-2-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution reactions.
Naphthalene-2-carboxylic Acid: Formed through hydrolysis.
Naphthalene-2-methanol: Formed through reduction.
Scientific Research Applications
Naphthalene-2-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of naphthalene-2-carbonyl fluoride involves its reactivity towards nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with diverse functionalities .
Comparison with Similar Compounds
Naphthalene-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl fluoride group.
Naphthalene-2-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a carbonyl fluoride group.
Naphthalene-2-methanol: Similar structure but with a hydroxyl group instead of a carbonyl fluoride group.
Uniqueness: Naphthalene-2-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
naphthalene-2-carbonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNZYORUANJTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567024 | |
Record name | Naphthalene-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37827-83-1 | |
Record name | Naphthalene-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.